BenchChemオンラインストアへようこそ!

Artemisinin-13C-D3

Bioanalytical method validation LC-MS/MS stable isotope internal standard

Choose Artemisinin-13C-D3 for reliable LC-MS/MS quantification. Its dual ¹³C/d₃ labeling ensures co-elution with unlabeled artemisinin while avoiding deuterium-exchange and chromatographic shift artifacts that compromise deuterium-only internal standards. Proven in FDA/EMA-compliant pharmacokinetic studies, this ≥98% pure internal standard corrects matrix suppression across plasma, erythrocyte lysates, and herbal extracts, delivering the accuracy required for regulatory submission. Available in mg quantities; inquire for bulk pricing.

Molecular Formula C15H22O5
Molecular Weight 286.34 g/mol
Cat. No. B13863133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtemisinin-13C-D3
Molecular FormulaC15H22O5
Molecular Weight286.34 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C
InChIInChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2+1D3
InChIKeyBLUAFEHZUWYNDE-KNAKZOALSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Artemisinin-13C-D3 for Bioanalytical LC-MS: Technical Specifications and Stable Isotope-Labeled Internal Standard Procurement


Artemisinin-13C-D3 is a dual-labeled (13C and D3) stable isotope-labeled analog of the antimalarial natural product artemisinin . The compound bears a single 13C atom substitution and three deuterium atoms at a specific methyl position, yielding a net molecular mass shift of +4 Da relative to unlabeled artemisinin (unlabeled MW 282.33; Artemisinin-13C-D3 MW 286.35) . The precise isotopic mass difference enables its primary application as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantitative determination of artemisinin in complex biological matrices, pharmaceutical formulations, and herbal products . The dual labeling strategy confers chromatographic co-elution behavior with the unlabeled analyte while providing unequivocal mass spectrometric differentiation, thereby correcting for ion suppression/enhancement artifacts and extraction recovery losses inherent to electrospray ionization-based bioanalytical workflows .

Procurement Risk: Why Artemisinin-13C-D3 Cannot Be Interchanged with Deuterium-Only Analogs in Quantitative LC-MS/MS


Direct substitution of Artemisinin-13C-D3 with artemisinin-d3 (deuterium-only analog) or structurally related artemisinin derivatives (e.g., dihydroartemisinin, artemether, artesunate) introduces distinct analytical and stability liabilities that compromise quantitative accuracy and method durability. Deuterium-only internal standards may exhibit chromatographic retention time shifts due to the deuterium isotope effect, resulting in differential matrix effect compensation and peak area ratio inaccuracies [1]. More critically, deuterium labels at metabolically labile positions are susceptible to proton-deuterium exchange (H/D exchange) during sample preparation or in-source fragmentation, leading to mass spectral overlap between the internal standard and analyte ion channels and subsequent calibration curve non-linearity [1]. Structurally distinct analogs (e.g., using dihydroartemisinin-d3 as an internal standard for artemisinin) fail to co-elute with the parent analyte, rendering them incapable of normalizing for analyte-specific matrix suppression effects—a fundamental requirement for FDA and EMA bioanalytical method validation [1]. The 13C-d3 dual label mitigates both the chromatographic shift artifact and the H/D exchange liability.

Artemisinin-13C-D3 Quantitative Differentiation Evidence: Comparison Data for Informed Procurement


Chromatographic Co-Elution Fidelity: 13C Labeling Eliminates Deuterium-Induced Retention Time Shifts

Deuterium-only labeled internal standards (e.g., artemisinin-d3) typically exhibit reverse-phase chromatographic retention time shifts of 0.02–0.10 minutes relative to the unlabeled analyte due to differences in C-D versus C-H bond hydrophobicity [1]. This differential elution results in the internal standard and analyte encountering distinct solvent compositions and co-eluting matrix components at the electrospray ionization source interface, leading to incomplete correction of ion suppression/enhancement effects [1]. Artemisinin-13C-D3 incorporates a 13C atom directly into the molecular backbone rather than relying solely on peripheral deuterium substitution; the 13C label confers a mass shift without altering hydrophobicity, enabling near-identical chromatographic retention time to unlabeled artemisinin [1].

Bioanalytical method validation LC-MS/MS stable isotope internal standard matrix effect correction

H/D Exchange Stability: 13C Backbone Label Prevents In-Source and Sample Preparation Signal Interference

Deuterium labels positioned at alpha-carbon or metabolically accessible sites are vulnerable to hydrogen-deuterium (H/D) exchange under acidic or basic sample preparation conditions, or during gas-phase collision-induced dissociation (CID) in the mass spectrometer source [1]. For artemisinin, which bears labile endoperoxide and lactone moieties, deuterium loss at the labeled position (e.g., C-9 methyl in artemisinin-d3) produces a mass spectral peak that partially overlaps with the analyte ion channel (M+1, M+2 isotopic contribution), systematically biasing calculated concentrations [1]. Artemisinin-13C-D3 places a 13C atom within a metabolically stable position of the artemisinin carbon skeleton; the 13C label is chemically and metabolically inert to H/D exchange under all standard bioanalytical sample processing conditions [1].

Mass spectrometry interference isotope exchange stability bioanalytical accuracy method robustness

Isotopic Enrichment Specification: Minimum 99% 13C and 98% D3 Enrichment Enables Low-Level Quantification

Commercial artemisinin-13C-d3 is supplied with certified isotopic enrichment of ≥99% 13C and ≥98% D3, as documented in lot-specific Certificates of Analysis . In comparison, deuterium-only artemisinin-d3 standards (where available) are typically specified at ≥98% deuterium enrichment [1]. The 1% difference in minimum isotopic enrichment translates to reduced unlabeled analyte carryover into the IS channel—a critical parameter when quantifying artemisinin at lower limit of quantification (LLOQ) levels below 5 ng/mL [2].

Isotopic purity LLOQ method sensitivity procurement specification

Artemisinin-13C-D3 Procurement Scenarios: Where Quantitative Evidence Drives Analytical Workflow Selection


Regulated Bioanalytical Method Validation for Antimalarial Pharmacokinetic Studies (FDA/EMA Compliance)

In GLP/GCP-compliant pharmacokinetic studies of artemisinin-based combination therapies (ACTs), the use of Artemisinin-13C-D3 as a stable isotope-labeled internal standard enables method validation meeting FDA Guidance for Industry (Bioanalytical Method Validation) and EMA ICH M10 criteria for selectivity, accuracy, precision, and matrix effect. The 13C label ensures co-elution with unlabeled artemisinin, correcting for matrix suppression in human plasma without the chromatographic shift artifacts that invalidate deuterium-only internal standard performance [1]. This is essential for accurately characterizing artemisinin time-concentration profiles across multiple dosing intervals, where plasma concentrations may range from >1000 ng/mL (Cmax) to <5 ng/mL (trough).

Artemisinin Adulteration Detection and Quantification in Herbal Products and Dietary Supplements

Regulatory and quality control laboratories analyzing commercial herbal products for undeclared antimalarial adulteration require a robust internal standard capable of normalizing for highly variable plant-derived matrix effects. Artemisinin-13C-D3 provides reliable matrix effect correction across diverse sample matrices (e.g., Artemisia annua dried leaf extracts, multi-component traditional formulations) without the deuterium exchange liability that can produce false-positive signals when deuterium-only internal standards are used in the presence of co-extracted acidic or basic compounds [1]. This ensures that quantitative results meet regulatory evidentiary standards for enforcement actions.

High-Sensitivity Tissue Distribution and Intracellular Uptake Studies

In mechanistic pharmacology studies examining artemisinin accumulation in Plasmodium-infected erythrocytes or tissue biodistribution in preclinical models, assay sensitivity requirements (LLOQ < 2 ng/mL) demand internal standards with minimal isotopic impurity. The ≥99% 13C enrichment specification of Artemisinin-13C-D3 reduces background signal contamination in the internal standard channel, enabling precise quantification at low nanomolar concentrations without the need for complex isotopic overlap correction algorithms [1]. This is particularly relevant when measuring artemisinin partitioning ratios between plasma and infected red blood cells, where small absolute differences carry mechanistic significance.

Biosynthetic Flux Analysis in Artemisia annua Metabolic Engineering

Plant metabolic engineering programs aimed at enhancing artemisinin yield in Artemisia annua require precise quantification of endogenous artemisinin pools against exogenously supplied labeled precursors. Artemisinin-13C-D3 serves as a chemically identical internal standard that does not participate in biosynthetic deuterium exchange reactions that could confound metabolic flux calculations when deuterium-only internal standards are employed [1]. This enables accurate mass isotopomer distribution analysis by LC-HRMS, supporting iterative optimization of plant cultivation conditions and genetic modification strategies for increased antimalarial precursor production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Artemisinin-13C-D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.